3-Cyclopentylbutan-2-ol
CAS No.:
Cat. No.: VC20406047
Molecular Formula: C9H18O
Molecular Weight: 142.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18O |
|---|---|
| Molecular Weight | 142.24 g/mol |
| IUPAC Name | 3-cyclopentylbutan-2-ol |
| Standard InChI | InChI=1S/C9H18O/c1-7(8(2)10)9-5-3-4-6-9/h7-10H,3-6H2,1-2H3 |
| Standard InChI Key | KSKLXIKBXIDTOO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1CCCC1)C(C)O |
Introduction
3-Cyclopentylbutan-2-ol is an organic compound belonging to the class of alcohols. It features a cyclopentyl group attached to a butanol chain, specifically at the second carbon position. The chemical formula for this compound is C9H18O, and its CAS number is 1500751-62-1 . This compound is classified as a secondary alcohol due to the hydroxyl (-OH) group being attached to a carbon that is connected to two other carbon atoms.
Synthesis Methods
The synthesis of 3-Cyclopentylbutan-2-ol typically involves several steps, including the formation of intermediates that contain both cyclopentyl and butanol components. A common synthetic method involves the reaction of cyclopentylmagnesium bromide with a suitable carbonyl compound, followed by hydrolysis to yield 3-Cyclopentylbutan-2-ol. The reaction conditions typically require careful control of temperature and the use of inert atmospheres to prevent oxidation.
Chemical Reactions
3-Cyclopentylbutan-2-ol can participate in various chemical reactions typical for alcohols, including:
-
Esterification: Reacting with carboxylic acids to form esters.
-
Dehydration: Requires heating in the presence of an acid catalyst to form alkenes.
-
Oxidation: Involves mild oxidants such as pyridinium chlorochromate to form ketones.
Potential Applications
While specific applications of 3-Cyclopentylbutan-2-ol are not widely documented, its chemical properties suggest potential uses in organic synthesis and as an intermediate in the production of other compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume